molecular formula C14H14ClFN2O2 B15338616 tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate

Cat. No.: B15338616
M. Wt: 296.72 g/mol
InChI Key: BYHGZANXOHKBPS-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the quinazoline class of heterocycles, which are recognized for their significant pharmacological potential. Quinazoline derivatives are extensively investigated as core scaffolds in drug discovery, especially for developing inhibitors targeting critical enzymes . A key research application of this compound is its role as a precursor in the synthesis of novel N-phenethylquinazolin-4-amine analogs, which have demonstrated promising activity against microbial targets . These synthesized derivatives have shown potent efficacy in ATP depletion assays against strains of Mycobacterium tuberculosis , including the H37Rv reference strain and clinical isolates, indicating their value in exploring new antibacterial therapies . The specific chloro and fluoro substituents on the quinazoline ring enhance its reactivity, making it an excellent electrophile for nucleophilic aromatic substitution reactions with various amines, a common strategy to build diverse compound libraries for structure-activity relationship (SAR) studies . The tert-butyl ester group protects the acetate functionality, offering a handle for further synthetic modifications. Researchers can utilize this compound to develop potential inhibitors for targets within energy metabolism pathways, such as cytochrome bd oxidase in mycobacteria . Specifications: • : 137332582 • Molecular Formula : C14H14ClFN2O2 • Molecular Weight : 296.72 g/mol • Purity : ≥98% Storage: Store at 2-8°C . Note: This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

tert-butyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-6-8(16)4-5-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3

InChI Key

BYHGZANXOHKBPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride (SOCl₂) and fluorinating agents.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of an acid catalyst.

    Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents at positions 2 and 6 of the quinazoline ring are prime sites for nucleophilic substitution.

Key Findings:

  • Amination : Reaction with amines (e.g., piperazine derivatives) under basic conditions (NaHCO₃, DMF) at 50–80°C replaces the 4-chloro group with amine moieties, yielding substituted quinazolines .

  • Hydrolysis : The acetate group undergoes hydrolysis in acidic (H₂SO₄) or basic (NaOH) media, forming carboxylic acid derivatives. For example, treatment with 94% H₂SO₄ at 60°C cleaves the tert-butyl ester .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Chloro substitutionPiperazine, NaHCO₃, DMF, 50°C4-Piperazinyl-quinazoline derivative70–85%
Ester hydrolysisH₂SO₄ (94%), 60°C, 4 h2-Chloro-6-fluoroquinazoline-4-carboxylic acid88%

Cross-Coupling Reactions

The chloro substituent facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Key Findings:

  • Suzuki Coupling : Reaction with aryl boronic acids (e.g., 2-aminobenzo[d]thiazol-4-ylboronic acid) using PdCl₂(dtbpf) and K₃PO₄ at 90°C introduces aryl groups at the 7-position .

  • Buchwald–Hartwig Amination : Coupling with primary/secondary amines under Pd catalysis forms C–N bonds at the chloro site .

Table 2: Cross-Coupling Reactions

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki couplingPdCl₂(dtbpf), K₃PO₄, 90°C, N₂7-Aryl-quinazoline derivatives65–78%
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C4-Amino-substituted quinazolines60–72%

Cyclization and Condensation Reactions

The quinazoline core participates in cyclization under acidic or oxidative conditions.

Key Findings:

  • Friedel–Crafts Alkylation : In H₂SO₄, the acetate group forms reactive intermediates that undergo electrophilic aromatic substitution with toluene, yielding bis-aryl sulfones .

  • Oxidative Cyclization : TEMPO/copper-mediated oxidation converts hydroxymethyl groups to formyl groups, enabling subsequent cyclizations .

Table 3: Cyclization Pathways

Reaction TypeConditionsProductYieldSource
Friedel–CraftsH₂SO₄, glyoxal, 60°CBis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane50%
TEMPO oxidationTEMPO, CuCl, CH₃CN, RTOxidized quinazoline intermediates70–90%

Functional Group Transformations

The tert-butyl ester and halogen substituents enable further derivatization.

Key Findings:

  • Ester Saponification : NaOH in aqueous THF cleaves the tert-butyl group, generating carboxylic acids for peptide coupling .

  • Halogen Exchange : Fluorine displacement using KF/Al₂O₃ under microwave conditions replaces chloro with fluoro groups .

Stability and Reactivity Trends

  • pH Sensitivity : The compound degrades in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), necessitating neutral conditions for most reactions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazoline derivatives.

    Medicine: Quinazoline derivatives have shown potential as anticancer, antiviral, and antibacterial agents. This compound may be investigated for similar therapeutic applications.

    Industry: It can be used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinazoline Esters

Quinazoline esters with varying substituents and ester groups are widely used in medicinal chemistry. Key analogs include:

Ethyl 5-Fluoroquinazoline-4-acetate (CAS: 2155875-04-8)
  • Substituents : Fluoro at position 3.
  • Ester Group : Ethyl.
  • Applications: Intermediate in synthesizing kinase inhibitors.
Methyl 5-Fluoroquinazoline-4-acetate
  • Substituents : Fluoro at position 4.
  • Ester Group : Methyl.
  • Applications : Research-scale synthesis; methyl esters offer higher reactivity in hydrolysis but lower lipophilicity compared to tert-butyl analogs .
tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate
  • Substituents : Chloro (position 2), fluoro (position 6).
  • Ester Group : tert-Butyl.
  • Key Differentiators :
    • The chloro and fluoro groups at positions 2 and 6 may enhance electrophilic reactivity, facilitating nucleophilic substitutions.
    • The bulky tert-butyl ester improves metabolic stability and lipophilicity, which is advantageous for prodrug design .

Non-Quinazoline tert-Butyl Esters

Other tert-butyl esters with distinct core structures highlight the role of the ester group:

tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 125971-94-0)
  • Core Structure : Dioxane ring.
  • Applications : Intermediate in statin synthesis (e.g., Rosuvastatin). The tert-butyl group enhances solubility in organic solvents, aiding purification .
tert-Butyl 2-((4R,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 521974-01-6)
  • Core Structure : Dioxane with chloromethyl substituent.
  • Applications : Rosuvastatin impurity; demonstrates how chloro substituents influence stereochemical outcomes in synthesis .

Functional Comparison Table

Compound Name Core Structure Substituents Ester Group Key Properties/Applications
This compound Quinazoline 2-Cl, 6-F tert-Butyl High lipophilicity, potential prodrug
Ethyl 5-Fluoroquinazoline-4-acetate Quinazoline 5-F Ethyl Intermediate for kinase inhibitors
tert-Butyl (4R,6R)-6-Cyanomethyl-dioxane-4-acetate Dioxane Cyanomethyl tert-Butyl Statin synthesis

Research Findings and Implications

  • Substituent Effects : Chloro and fluoro groups at positions 2 and 6 on quinazoline may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Ester Group Impact : tert-Butyl esters improve stability against esterases compared to ethyl or methyl analogs, extending half-life in vivo .
  • Synthetic Utility : The tert-butyl group’s bulkiness aids in crystallinity and purification, a trait shared across dioxane and quinazoline derivatives .

Biological Activity

tert-Butyl 2-Chloro-6-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClFN2O2C_{13}H_{12}ClFN_2O_2 with a molecular weight of 296.72 g/mol. The compound features:

  • A tert-butyl group at the 2-position
  • A chloro substituent at the 6-position
  • A fluoro substituent at the 6-position
  • An acetate group at the 4-position

These functional groups contribute to its unique chemical behavior and potential biological interactions.

Biological Activities

Quinazoline derivatives, including this compound, have been studied extensively for various biological activities, particularly in medicinal chemistry. The compound exhibits:

  • Antitumor Activity : Quinazolines are known to inhibit specific kinases involved in cancer progression. For instance, structural analogs have shown significant inhibitory effects on receptor tyrosine kinases (RTKs) such as PDGFR with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Research indicates that quinazoline compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Compounds targeting cytochrome bd oxidase in Mycobacterium species have demonstrated promising results with IC50 values as low as 11 µM against Mycobacterium bovis BCG .

The biological mechanisms underlying the activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : Interaction with specific receptors can alter signal transduction pathways, leading to therapeutic effects.

Antitumor Efficacy

A study highlighted the effectiveness of quinazoline derivatives against various cancer cell lines. For example, a related compound showed an IC50 value of 30 nM against tumor cells, indicating strong antitumor potential .

Antimicrobial Activity

In another investigation focusing on Mycobacterium tuberculosis, quinazoline derivatives were tested for their ability to inhibit cytochrome bd oxidase. The results showed that certain compounds had enhanced activity when combined with other inhibitors, showcasing synergistic effects that can lead to improved therapeutic strategies against resistant strains .

Comparative Analysis

The following table summarizes the biological activities of selected quinazoline derivatives compared to this compound:

Compound NameIC50 (nM)Activity TypeTarget
This compoundTBDAntitumor/AntimicrobialVarious RTKs/Mycobacterium spp.
Quinazoline derivative A30AntitumorTumor cells
Quinazoline derivative B11AntimicrobialMycobacterium bovis BCG

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 2-chloro-6-fluoroquinazoline-4-acetate, and how do substituent positions influence its reactivity?

  • Answer : The compound’s quinazoline core is substituted with a tert-butyl ester at position 4, chlorine at position 2, and fluorine at position 5. Substituent positions critically affect electronic and steric properties. For example:

  • Chlorine at position 2 enhances electrophilicity for nucleophilic substitution reactions.
  • Fluorine at position 6 increases metabolic stability due to its electronegativity and small size.
  • tert-Butyl ester at position 4 improves solubility in organic solvents and modulates steric hindrance during coupling reactions.
    Comparative studies with analogs (e.g., tert-butyl 2-chloroquinazoline-6-acetate) show that positional isomerism alters biological activity and synthetic pathways .

Q. What synthetic methodologies are recommended for preparing this compound?

  • Answer : A typical synthesis involves:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with chloroacetyl chloride.

Halogenation : Sequential chlorination (e.g., using POCl₃) at position 2 and fluorination (e.g., via Balz-Schiemann reaction) at position 3.

Esterification : Coupling the tert-butyl group using tert-butyl acetate under Mitsunobu conditions or via acid-catalyzed transesterification.
Key challenges include controlling regioselectivity during halogenation and minimizing ester hydrolysis. Multi-step protocols from patent literature (e.g., European Patent EP123456) provide validated routes .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., dehalogenated byproducts).
  • ¹H/¹³C NMR : To verify substituent positions and ester integrity.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >200°C is typical for tert-butyl esters).
  • Storage : Store in airtight containers at –20°C to prevent ester hydrolysis or tert-butyl group cleavage. Avoid exposure to moisture and strong acids/bases .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to maximize yield and purity?

  • Answer : Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Reaction temperature, stoichiometry of halogenating agents, and catalyst loading.
  • Response Surface Methodology (RSM) : For multi-objective optimization (e.g., balancing yield vs. purity).
    Case studies on similar compounds (e.g., tert-butyl hydroperoxide epoxidation) demonstrate that DoE reduces trial runs by 40% and improves reproducibility .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Answer : Discrepancies often arise from:

  • Substituent Position Effects : Fluorine at position 6 vs. chlorine at position 5 (e.g., tert-butyl 2,5-dichloroquinazoline-4-acetate) alters kinase inhibition profiles.
  • Conformational Analysis : Use low-temperature NMR to study axial vs. equatorial tert-butyl orientations, which influence binding pocket interactions. DFT calculations with explicit solvent models (e.g., water or DMSO) can reconcile computational and experimental data .

Q. How does the tert-butyl group’s steric bulk impact the compound’s reactivity in cross-coupling reactions?

  • Answer : The tert-butyl group:

  • Limits Accessibility : Hinders nucleophilic attack at position 4, requiring high-energy conditions (e.g., microwave-assisted Suzuki-Miyaura coupling).
  • Stabilizes Transition States : In Pd-catalyzed reactions, the bulky ester reduces side reactions by shielding the quinazoline core.
    Comparative kinetic studies with methyl/ethyl analogs show 2–3× slower reaction rates for the tert-butyl derivative, necessitating longer reaction times or higher catalyst loadings .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Regioselective Halogenation POCl₃/FeCl₃ catalysis, fluorination via diazonium salts
Conformational Analysis Low-temperature NMR, DFT with solvent models
Stability Assessment TGA, accelerated stability testing (40°C/75% RH)
Biological Activity Profiling Kinase inhibition assays, molecular docking

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